N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16411278
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22ClN5 |
|---|---|
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N5.ClH/c1-4-7-18-8-6-13(16-18)14-9-12-10-17(5-2)15-11(12)3;/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,16);1H |
| Standard InChI Key | GBYFNDZMFJXCHY-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CN(N=C2C)CC.Cl |
Introduction
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a complex organic compound belonging to the class of pyrazole derivatives. It features a unique molecular structure characterized by two pyrazole rings connected via a methanamine linker. The compound's molecular formula is C14H24ClN5, with a molecular weight of approximately 297.83 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.
Synthesis Methods
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. These methods focus on the formation of the pyrazole ring and subsequent functionalization. Common approaches include the reaction of specific pyrazole derivatives under controlled conditions, which can be optimized for yield and purity during industrial production.
Biological Activity and Applications
Preliminary studies suggest that N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been investigated for their potential as therapeutic agents, modulating enzyme activity or interacting with specific receptors. The mechanism of action typically involves binding to active sites on enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride | 1856081-20-3 | C14H24ClN5 | Complex structure with two pyrazole rings |
| 1-Ethyl-N-(3-methylpyrazolyl)methylamine | 1156891–36–9 | - | Simpler structure, fewer substituents |
| [(1-Ethyl-3-methylpyrazolyl)methyl][(1-propylpyrazolyl)methyl]amine | 1855952–39–4 | - | Contains two different pyrazole rings |
| 1-(Ethylpyrazolyl)-4-methyl-N-(propyl)amine | 1004643–60–0 | - | Different arrangement of substituents |
This comparison highlights the uniqueness of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride's complex structure and potential diverse applications in medicinal chemistry.
Research Findings and Future Directions
Research indicates that N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride may modulate enzyme activity or interact with specific receptors, influencing various biochemical pathways. Further studies are necessary to explore its full therapeutic potential and to understand its mechanism of action thoroughly. Interaction studies involving this compound are crucial for understanding its safety profile and potential side effects.
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